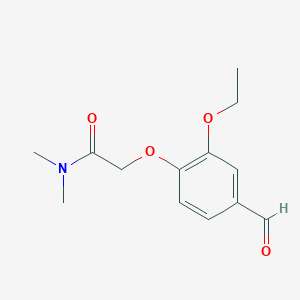
2-(N-methyl2-phenylethenesulfonamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methyl2-phenylethenesulfonamido)acetic acid is a chemical compound with the molecular formula C11H13NO4S. It has a molecular weight of 255.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(N-methyl2-phenylethenesulfonamido)acetic acid consists of a methyl group attached to a carboxyl functional group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(N-methyl2-phenylethenesulfonamido)acetic acid are not available, related compounds undergo reactions such as the Knoevenagel Condensation . In this reaction, an enol intermediate is formed initially, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
The research on compounds closely related to 2-(N-methyl2-phenylethenesulfonamido)acetic acid involves innovative synthesis techniques and their potential applications in chemical reactions. For instance, studies on the synthesis of acetic acid via alternative methods, such as methanol hydrocarboxylation with CO2 and H2, highlight the evolving approaches in producing essential chemicals. This method efficiently utilizes CO2, representing significant progress in synthetic chemistry and CO2 transformation (Qian et al., 2016).
Environmental and Analytical Chemistry
In the context of environmental science, perfluorochemicals (PFCs) detection in urban watersheds demonstrates the application of chemical analysis in identifying environmental pollutants. Research in this area focuses on characterizing the occurrence and sources of PFCs, including compounds similar to 2-(N-methyl2-phenylethenesulfonamido)acetic acid. This work is critical for understanding the environmental impact of such chemicals and developing strategies for pollution management (Nguyen et al., 2011).
Biochemical Applications
The study of coordination and fluorescence of intracellular Zn2+ probes offers insights into biochemical applications of sulfonamide derivatives. These probes, including compounds similar to 2-(N-methyl2-phenylethenesulfonamido)acetic acid, are crucial for detecting and quantifying metal ions within biological systems, thereby contributing to our understanding of cellular processes at the molecular level (Hendrickson et al., 2003).
Medicinal Chemistry and Drug Discovery
Research on sulfonamide derivatives also extends to medicinal chemistry, where the synthesis and evaluation of such compounds for anticholinesterase and antioxidant activities are of particular interest. These studies are foundational in the development of new therapeutic agents, demonstrating the potential health-related applications of chemicals related to 2-(N-methyl2-phenylethenesulfonamido)acetic acid. The exploration of their structure-activity relationships contributes to the discovery of drugs with potential benefits in treating diseases associated with oxidative stress and cholinesterase inhibition (Mphahlele et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-12(9-11(13)14)17(15,16)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDGHXOLAIVENL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methyl2-phenylethenesulfonamido)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2835865.png)

![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)



![(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B2835873.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)